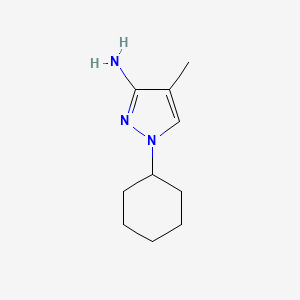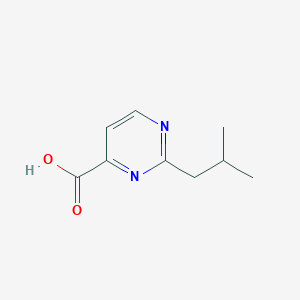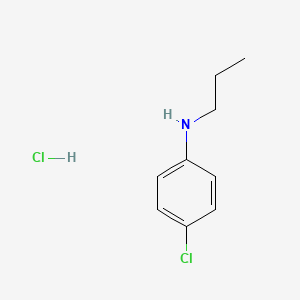
4-chloro-N-propylaniline hydrochloride
Vue d'ensemble
Description
4-chloro-N-propylaniline hydrochloride is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-chloro-N-propylaniline hydrochloride is 1S/C9H12ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H . This indicates that the molecule consists of a propylamine (N-propylaniline) group attached to a chlorinated benzene ring (4-chlorophenyl), along with an additional chloride ion.Physical And Chemical Properties Analysis
4-chloro-N-propylaniline hydrochloride is a powder at room temperature .Applications De Recherche Scientifique
Environmental and Health Impacts of Chemical Compounds
Toxicity and Environmental Impact of Herbicides
Studies have focused on the toxicity, environmental fate, and impacts of widely used herbicides like 2,4-D, emphasizing the need for understanding their behavior in ecosystems and potential health risks. Research highlights include concerns about their detection in the environment and possible effects on non-target organisms, with recommendations for future research focusing on molecular biology and degradation studies (Zuanazzi et al., 2020).
Chloroquine and Hydroxychloroquine Use
Investigations into the ocular toxicity of chloroquine and hydroxychloroquine, employed for various disorders, have led to guidelines for screening to prevent severe adverse effects, highlighting the multidisciplinary approach to managing risks associated with these drugs (Jones, 1999).
Chemical Modifications for Enhanced Applications
- Biopolymer Modifications: Research on xylan derivatives explores chemical modifications to create biopolymer ethers and esters with specific properties, opening avenues for applications in drug delivery and as antimicrobial agents. This work underscores the potential of biopolymers in creating new materials for various industrial applications (Petzold-Welcke et al., 2014).
Pharmacological and Therapeutic Advances
- Poly(N-isopropylacrylamide) in Biomedical Applications: The review of PNIPAAm hydrogels highlights their extensive investigation for biomedical applications, including drug delivery and tissue engineering. The focus on biodegradability and biocompatibility points to the ongoing efforts to develop more effective and safer biomedical materials (Lanzalaco & Armelin, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-propylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZRLQVHYJKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-propylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)
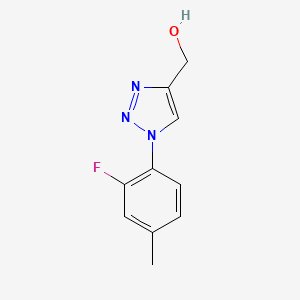
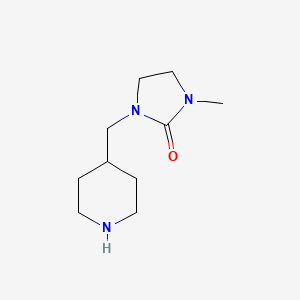

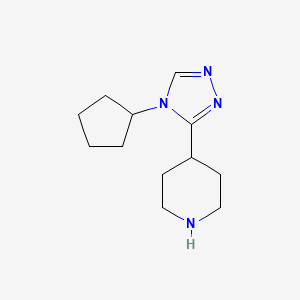

![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
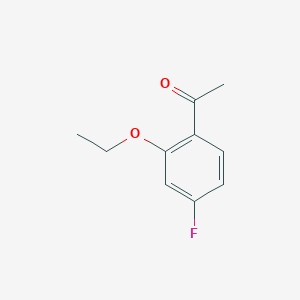
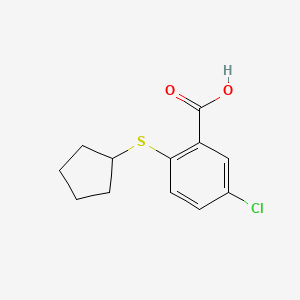
amine](/img/structure/B1454108.png)
